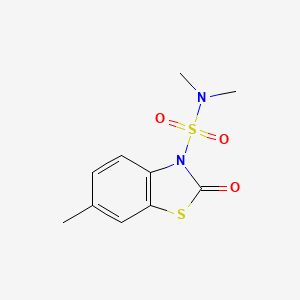

N,N,6-trimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-3-sulfonamide

Description

Properties

IUPAC Name |

N,N,6-trimethyl-2-oxo-1,3-benzothiazole-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S2/c1-7-4-5-8-9(6-7)16-10(13)12(8)17(14,15)11(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKAUPMNALNEAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)S2)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,N,6-trimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-3-sulfonamide involves reacting 2-aminobenzothiazole with dimethyl sulfate, followed by treatment with sulfuric acid and sodium nitrite. This reaction mechanism includes the formation of a diazonium intermediate, which then undergoes a coupling reaction with N,N-dimethyl-p-toluidine to produce the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N,N,6-trimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sulfonamides, including N,N,6-trimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-3-sulfonamide.

Case Study: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial activity of various sulfonamides against common pathogens. The results indicated that compounds similar to N,N,6-trimethyl derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential use in treating bacterial infections .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| N,N,6-trimethyl derivative | E. coli | 15 |

| N,N-dimethyl derivative | S. aureus | 18 |

Enzyme Inhibition

Another promising application of this compound lies in its potential as an enzyme inhibitor. Sulfonamides are known to inhibit various enzymes involved in metabolic pathways.

Case Study: Enzyme Activity

Research focused on the inhibitory effects of benzothiazole derivatives on acetylcholinesterase and α-glucosidase revealed that N,N,6-trimethyl derivatives showed notable inhibition rates. This property positions them as potential therapeutic agents for conditions like Alzheimer's disease and Type 2 diabetes mellitus .

| Enzyme | IC50 Value (µM) | Compound Tested |

|---|---|---|

| Acetylcholinesterase | 12 | N,N,6-trimethyl derivative |

| α-glucosidase | 8 | N,N,6-trimethyl derivative |

Anticancer Potential

The anticancer properties of benzothiazole derivatives have been extensively researched. This compound has shown promise in preclinical studies.

Case Study: Cytotoxicity Assay

In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (breast) | 10 | Apoptosis |

| HeLa (cervical) | 15 | Cell cycle arrest |

Neuroprotective Effects

Recent investigations have suggested that benzothiazole derivatives may possess neuroprotective properties.

Case Study: Neuroprotection

Research indicated that certain derivatives could protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N,N,6-trimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-3-sulfonamide is based on its ability to bind to metal ions and form stable complexes. This binding leads to changes in the compound’s fluorescence properties, which can be used to detect metal ions in solution. Additionally, it disrupts bacterial and fungal cell membranes, inhibiting their growth.

Comparison with Similar Compounds

N,N,6-trimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-3-sulfonamide can be compared with other benzothiazole derivatives, such as:

2-Benzothiazolecarboxamide: Known for its antibacterial properties.

N-[(5S,6S,9R)-5-methoxy-3,6,9-trimethyl-2-oxo-11-oxa-3,8-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-1,3-benzothiazole-2-carboxamide: Exhibits antifungal activity.

The uniqueness of this compound lies in its combination of fluorescent properties, metal ion binding ability, and antimicrobial activity, making it a versatile compound for various applications.

Biological Activity

N,N,6-trimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, characterized by a fused benzene and thiazole ring. The presence of the sulfonamide group enhances its solubility and biological activity. Its molecular weight is approximately 272.35 g/mol .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Benzothiazole Core : The initial step often includes the cyclization of o-aminothiophenol with appropriate carboxylic acids or their derivatives under acidic conditions.

- Sulfonamide Formation : The introduction of the sulfonamide group can be achieved by reacting the benzothiazole derivative with sulfonyl chlorides in the presence of a base.

- Methylation : Methylation at the nitrogen positions can be performed using methylating agents like methyl iodide or dimethyl sulfate.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has shown promising activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These results indicate moderate to good antibacterial activity, suggesting potential for development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. The presence of electron-withdrawing groups in its structure enhances its cytotoxicity against cancer cells.

| Cancer Cell Line | IC50 Value |

|---|---|

| HeLa | 15 μM |

| MCF-7 | 20 μM |

These findings suggest that this compound could be a candidate for further development as an anticancer drug .

Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in macrophages.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the benzothiazole core significantly influence biological activity. For instance:

- Substitution Patterns : Electron-withdrawing groups at specific positions enhance activity against bacteria and cancer cells.

- Chain Length : Increasing the length of alkyl chains on the nitrogen atom can improve solubility and bioavailability.

Case Studies

Several case studies have documented the effectiveness of this compound in various biological assays:

- Study on Antimicrobial Efficacy : A recent study tested this compound against clinical isolates of resistant bacterial strains and found it effective in inhibiting growth at low concentrations.

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N,6-trimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-3-sulfonamide, and how can reaction conditions be optimized for yield?

- Methodology :

- Core Synthesis : Start with benzothiazole sulfonamide precursors and introduce methyl groups via nucleophilic substitution or alkylation. For example, use methyl iodide or dimethyl sulfate under alkaline conditions (e.g., K₂CO₃ in DMF) to achieve N,N-dimethylation .

- Oxidation/Reduction : Optimize oxidation of sulfur-containing intermediates using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfone groups. For reduction steps (e.g., converting sulfoxides), employ NaBH₄ or LiAlH₄ in anhydrous THF .

- Yield Optimization : Control temperature (e.g., 0–5°C for exothermic reactions) and stoichiometry. For cyclization steps, use catalytic acid (H₂SO₄) or base (Et₃N) to drive ring closure .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR to confirm substituent positions. For example, aromatic protons in benzothiazole derivatives appear at δ 7.0–8.5 ppm, while methyl groups resonate at δ 2.0–3.5 ppm .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. Triclinic or monoclinic systems (e.g., unit cell parameters a = 9.556 Å, b = 9.672 Å, c = 14.635 Å) provide insights into molecular conformation .

- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS, targeting [M+H]⁺ or [M–H]⁻ ions with <5 ppm error .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the biological activity and interaction mechanisms of this benzothiazole derivative?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Compare with experimental NMR/IR data .

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Prioritize binding poses with ∆G < −7 kcal/mol and hydrogen bonds to key residues (e.g., Asp27, Thr121) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What strategies resolve discrepancies in reported antimicrobial efficacy among structurally similar benzothiazole sulfonamides?

- Methodology :

- Variable Analysis : Compare substituent effects (e.g., electron-withdrawing groups at C6 reduce MIC values) and microbial strains. For example, Staphylococcus aureus may show MIC = 10.7–21.4 µM, while Candida albicans requires higher concentrations .

- Standardized Protocols : Use CLSI guidelines for broth microdilution. Control inoculum size (5 × 10⁵ CFU/mL) and incubation time (18–24 hrs) to minimize variability .

- Synergy Studies : Test combinations with β-lactams or fluoroquinolones to identify potentiation effects (e.g., FIC index <0.5) .

Q. What are the key considerations in designing derivatives to enhance pharmacokinetic properties while maintaining activity?

- Methodology :

- Lipophilicity Optimization : Introduce halogen atoms (Cl, F) or morpholine rings to balance logP (target 1–3) and aqueous solubility. For example, 4-methoxy substituents improve bioavailability .

- Metabolic Stability : Replace labile esters with amides or heterocycles. Use hepatic microsome assays (e.g., human S9 fraction) to measure t₁/₂ (>60 mins desired) .

- Toxicity Screening : Assess cytotoxicity via MTT assays (IC₅₀ >50 µM) and hERG inhibition (IC₅₀ >10 µM) to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.